1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Overview
Description
“1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 797028-97-8. It has a molecular weight of 235.29 . The IUPAC name for this compound is 1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O2/c1-8-7-9(2)14-12(13-8)15-5-3-10(4-6-15)11(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 158-160 degrees Celsius .Scientific Research Applications
Activation of Small-Conductance Ca2+-Activated K+ Channels :
- A study by Hougaard et al. (2009) presented a new small molecule, closely related to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, as an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. This compound, GW542573X, was shown to be the first SK1-selective compound described, offering potential therapeutic applications in treating conditions influenced by these channels, such as neurological disorders and cardiovascular diseases (Hougaard et al., 2009).
Cation Tautomerism in Pyrimidine Compounds :
- Research by Rajam et al. (2017) discussed the significance of pyrimidines, which include compounds like 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, in biology and medicine. Their study explored the tautomerism and crystalline forms of various pyrimidine compounds, which is crucial for understanding molecular recognition processes in pharmaceuticals (Rajam et al., 2017).
Antibacterial Activity of Piperidine Containing Pyrimidine Imines :
- A study by Merugu et al. (2010) explored the synthesis and antibacterial activity of piperidine-containing pyrimidine imines. This research provides insights into the potential use of these compounds, including 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid derivatives, in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Evaluation of Novel Piperidine-4-Carboxamide Derivatives :
- Kambappa et al. (2017) reported on the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds were evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).
Anti-Hyperglycemic Evaluation of Carboximidamides :
- Moustafa et al. (2021) investigated carboximidamides linked with pyrimidine moiety for their potential anti-hyperglycemic effects. This study highlights the potential therapeutic applications of compounds like 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in treating diabetes (Moustafa et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-7-9(2)14-12(13-8)15-5-3-10(4-6-15)11(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGJIAQYOSHPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349619 | |
Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid | |
CAS RN |
797028-97-8 | |
Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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